molecular formula C13H18O2 B085564 1,1-Dimethyl-3-phenylpropyl acetate CAS No. 103-07-1

1,1-Dimethyl-3-phenylpropyl acetate

Cat. No. B085564
CAS RN: 103-07-1
M. Wt: 206.28 g/mol
InChI Key: ZXFNOEJFYLQUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3-phenylpropyl acetate is a chemical compound with a persistent sweet floral aroma and rich balsamic tone . It is used as a flavor and fragrance agent . The compound has a CAS Registry Number of 103-07-1 .


Synthesis Analysis

While specific synthesis methods for 1,1-Dimethyl-3-phenylpropyl acetate were not found, a general method for the reaction of alkyl acetates with thiosilanes has been described . This involves adding the alkyl acetate to a suspended solution of thiosilane and InI3 in toluene, stirring the mixture at 90°C for 3 hours, and then quenching with a saturated aqueous solution of NaHCO3 .


Molecular Structure Analysis

The molecular formula of 1,1-Dimethyl-3-phenylpropyl acetate is C13H18O2 . The exact mass is 206.13068 . The InChIKey is ZXFNOEJFYLQUSB-UHFFFAOYSA-N .

Scientific Research Applications

  • Fragrance Material Review : A detailed toxicologic and dermatologic review of 1,1-Dimethyl-2-phenylethyl acetate, a fragrance ingredient structurally similar to 1,1-Dimethyl-3-phenylpropyl acetate, is presented by McGinty, Letizia, and Api (2012). This study includes a comprehensive evaluation of physical properties, acute toxicity, skin and mucous membrane irritation, skin sensitization, and toxicokinetics data (McGinty, Letizia, & Api, 2012).

  • Synthetic Chemistry Applications : Wittig (1980) discusses the synthesis of hydrocarbons starting from dicarboxylic esters, which is a process related to the synthesis and reactions of compounds like 1,1-Dimethyl-3-phenylpropyl acetate (Wittig, 1980).

  • Kinetic Study for Synthesis : Wang, Brahmayya, and Hsieh (2015) conducted a kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, involving a process similar to the production of 1,1-Dimethyl-3-phenylpropyl acetate (Wang, Brahmayya, & Hsieh, 2015).

  • Photoinduced Reductive Transformation : Hasegawa et al. (2004) discuss the use of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones, which is relevant to the chemical reactions involving 1,1-Dimethyl-3-phenylpropyl acetate (Hasegawa et al., 2004).

  • Metabolic Conversion in Drug Prodrugs : Vicchio and Callery (1989) explored the metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro, demonstrating the potential of similar compounds in drug delivery systems (Vicchio & Callery, 1989).

  • Enantioselective Substitution Catalysis : Matt et al. (1995) studied allylpalladium complexes as catalysts for enantioselective allylic substitution, which could potentially involve compounds like 1,1-Dimethyl-3-phenylpropyl acetate (Matt et al., 1995).

properties

IUPAC Name

(2-methyl-4-phenylbutan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-11(14)15-13(2,3)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNOEJFYLQUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051518
Record name 1,1-Dimethyl-3-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Jasmine and hyacinth-like aroma with a slight rosey undertone
Record name 2-Methyl-4-phenyl-2-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

243.00 to 244.00 °C. @ 760.00 mm Hg
Record name 3-Acetoxy-3-methyl-1-phenylbutane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Methyl-4-phenyl-2-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.986-0.990 (15°)
Record name 2-Methyl-4-phenyl-2-butyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,1-Dimethyl-3-phenylpropyl acetate

CAS RN

103-07-1
Record name 1,1-Dimethyl-3-phenylpropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-phenyl-2-acetoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanol, .alpha.,.alpha.-dimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Dimethyl-3-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl-3-phenylpropyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-4-PHENYL-2-ACETOXYBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YRG98MG30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Acetoxy-3-methyl-1-phenylbutane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-3-phenylpropyl acetate
Reactant of Route 2
Reactant of Route 2
1,1-Dimethyl-3-phenylpropyl acetate
Reactant of Route 3
Reactant of Route 3
1,1-Dimethyl-3-phenylpropyl acetate
Reactant of Route 4
Reactant of Route 4
1,1-Dimethyl-3-phenylpropyl acetate
Reactant of Route 5
Reactant of Route 5
1,1-Dimethyl-3-phenylpropyl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1-Dimethyl-3-phenylpropyl acetate

Citations

For This Compound
5
Citations
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
Number of citations: 2 www.sciencedirect.com
Y Nishimoto, A Okita, M Yasudaa, A Baba - pstorage-acs-6854636.s3 …
New compounds were characterized by 1H, 13C, 29Si 13C off-resonance techniques, 1H-1HCOSY, NOE, NOESY, HMQC, HMBC, IR, MS, HRMS, and elemental analysis. 1H (400 MHz…
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
A toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butyl acetate when used as a fragrance ingredient is presented. 2-Methyl-4-phenyl-2-butyl acetate is a member of the …
Number of citations: 8 www.sciencedirect.com
M Dryzhakov, E Richmond, G Li, J Moran - Journal of Fluorine Chemistry, 2017 - Elsevier
AB(C 6 F 5 ) 3 radical dotH 2 O-catalyzed defluorinative functionalization of tertiary aliphatic fluorides is described that proceeds under benign reaction conditions. The synthetic utility of …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.